Tetrahydrogestrinone

Catalog No.
S621972
CAS No.
618903-56-3
M.F
C21H28O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrogestrinone

CAS Number

618903-56-3

Product Name

Tetrahydrogestrinone

IUPAC Name

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1

InChI Key

OXHNQTSIKGHVBH-ANULTFPQSA-N

SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O

Synonyms

tetrahydrogestrinone

Canonical SMILES

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O

Tetrahydrogestrinone is a 3-hydroxy steroid.

Tetrahydrogestrinone is a synthetic anabolic-androgenic steroid, chemically classified as a 17α-alkylated derivative of nandrolone (19-nortestosterone). It is also known by the nickname "The Clear" and has a molecular formula of C21H28O2 with a molar mass of approximately 312.45 g/mol. Tetrahydrogestrinone was developed in the early 2000s and gained notoriety for its use among elite athletes to enhance performance, although it was never marketed for medical use. Its structure is closely related to gestrinone, a progestin, but tetrahydrogestrinone is distinguished by its unique modifications that enhance its anabolic properties and receptor binding affinity .

Tetrahydrogestrinone undergoes hydrolysis in biological systems, which can affect its activity and stability. The compound's synthesis involves the hydrogenation of gestrinone, where an ethynyl group at carbon 17 is converted into an ethyl group. This transformation enhances the steroid's anabolic effects by increasing its resistance to hepatic metabolism, thereby prolonging its action in the body .

The general reaction can be summarized as follows:

  • Starting Material: Gestrinone (C21H26O2)
  • Hydrogenation Reaction:
    C21H26O2+H2CatalystC21H28O2\text{C}_{21}\text{H}_{26}\text{O}_2+\text{H}_2\xrightarrow{\text{Catalyst}}\text{C}_{21}\text{H}_{28}\text{O}_2
  • Product: Tetrahydrogestrinone

Tetrahydrogestrinone exhibits significant androgenic and anabolic activity. It binds with high affinity to androgen receptors, similar to dihydrotestosterone, and activates androgen receptor-mediated signaling pathways. Studies have shown that it promotes myogenic differentiation in multipotent mesenchymal cells and prevents muscle atrophy in orchidectomized rats, indicating its potential for muscle growth and repair . Unlike many anabolic steroids, tetrahydrogestrinone does not exhibit estrogenic activity, making it unique among synthetic steroids .

The synthesis of tetrahydrogestrinone primarily involves the following steps:

  • Starting Compound: Gestrinone.
  • Hydrogenation Process:
    • The reaction typically requires a catalyst such as palladium or platinum.
    • Hydrogen gas is introduced under controlled conditions to facilitate the reduction of the alkynyl group to an alkyl group.

This method effectively converts gestrinone into tetrahydrogestrinone while preserving its steroidal framework, enhancing its pharmacological properties .

Although tetrahydrogestrinone was never officially marketed for clinical use, it has been studied for its potential applications in muscle wasting conditions due to its potent anabolic effects. Its primary notoriety stems from its illicit use in sports for performance enhancement. The compound has been associated with various doping scandals involving elite athletes, leading to increased scrutiny and regulation within competitive sports .

Research has demonstrated that tetrahydrogestrinone binds effectively to androgen receptors and exhibits unique interactions that stabilize the receptor-ligand complex. In vitro studies indicate that tetrahydrogestrinone enhances androgen receptor expression and promotes nuclear translocation, facilitating its anabolic effects on muscle tissue . Additionally, it has been shown to bind with high affinity to glucocorticoid receptors, which may influence weight loss outcomes .

Tetrahydrogestrinone shares structural similarities with several other anabolic steroids but is distinguished by its specific modifications that enhance its binding affinity and potency. Below is a comparison of tetrahydrogestrinone with similar compounds:

CompoundStructure TypeAnabolic ActivityAndrogenic ActivityEstrogenic Activity
Tetrahydrogestrinone17α-alkylated nandroloneHighHighNone
Nandrolone19-nortestosteroneModerateModerateNone
Trenbolone19-nor testosterone derivativeHighHighNone
StanozololDihydrotestosterone derivativeModerateHighLow
GestrinoneProgestinLowLowYes

Tetrahydrogestrinone's unique structure allows it to engage more effectively with androgen receptors compared to these other compounds, resulting in enhanced anabolic effects without estrogenic activity .

Tetrahydrogestrinone first emerged in 2003 when the Olympic Analytical Laboratory at the University of California, Los Angeles (UCLA) identified it in a spent syringe suspected to contain an undetectable anabolic steroid. The discovery marked the first confirmed instance of a "designer steroid" intentionally engineered to evade standard doping tests.

The substance was linked to the Bay Area Laboratory Co-operative (BALCO) scandal, which involved high-profile athletes across track and field, baseball, and football. Its clandestine development by chemist Patrick Arnold exploited structural modifications of existing steroids—specifically, the hydrogenation of gestrinone, a gynecological medication—to create a potent androgen receptor agonist with reduced detectability.

Definition and Nomenclature

Tetrahydrogestrinone (IUPAC name: (8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one) is a synthetic 18a-homo-pregna-4,9,11-trien-17β-ol-3-one steroid. Key structural features include:

PropertyValue
Molecular formulaC21H28O2
Molecular weight312.45 g/mol
CAS registry number618903-56-3
StereochemistryFour chiral centers

Derived from gestrinone via palladium-catalyzed hydrogenation, THG retains the trienone backbone but replaces gestrinone’s ethynyl group with an ethyl moiety at C-17, enhancing its androgen receptor binding affinity.

Relevance to Sports Doping and Regulatory Challenges

THG’s emergence exposed critical vulnerabilities in anti-doping systems. Prior to 2003, its structural novelty allowed it to bypass gas chromatography–mass spectrometry (GC-MS) screens, which relied on predefined spectral libraries. The BALCO scandal catalyzed three major shifts in doping regulation:

  • Detection Method Innovation:

    • UCLA developed a liquid chromatography–tandem mass spectrometry (LC-MS/MS) protocol to identify THG’s unique fragmentation pattern.
    • Enzyme-linked immunosorbent assays (ELISAs) were later optimized for urinary screening, achieving detection limits of 0.045 μg/L.
  • Regulatory Responses:

    • The U.S. Food and Drug Administration (FDA) banned THG in 2003, classifying it as an unapproved drug with hepatotoxic risks.
    • The World Anti-Doping Agency (WADA) added THG to its Prohibited List in 2004 under "anabolic agents".
  • Policy Implications:

    • Anti-doping agencies adopted "athlete biological passports" to monitor longitudinal biomarkers, reducing reliance on substance-specific tests.
    • The incident underscored the need for collaboration between analytical chemists and sports regulators to anticipate novel doping agents.

Structural and Analytical Characterization

Synthetic Pathways

THG is synthesized via selective hydrogenation of gestrinone’s C-17 ethynyl group to ethyl, preserving the Δ4,9,11 trienone system. The reaction typically employs hydrogen gas and palladium-on-carbon (Pd/C) under controlled conditions:

$$
\text{Gestrinone} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH}} \text{Tetrahydrogestrinone}
$$

This modification enhances metabolic stability compared to gestrinone, prolonging its anabolic effects.

Analytical Detection Strategies

Post-2003, anti-doping laboratories implemented multi-tiered detection protocols:

MethodKey FeaturesSensitivity
LC-MS/MSTargets [M+H]+ ions (m/z 313 → 241/159)0.1 ng/mL
GC-HRMSAnalyzes trimethylsilyl-oxime derivatives0.5 ng/mL
ELISAPolyclonal antibodies against THG-BSA conjugates0.045 μg/L

These methods enabled retrospective testing of stored samples, identifying previously undetected THG use in pre-2003 competitions.

Impact on Anti-Doping Science

THG’s discovery prompted a paradigm shift in doping control. WADA’s 2018 Prohibited List explicitly cites THG as a banned anabolic agent, requiring laboratories to screen for its metabolites, including 16ε-hydroxytetrahydrogestrinone glucuronide. The case also highlighted the role of whistleblowers and forensic partnerships in combating designer steroids.

Precursor Synthesis and Modification Pathways

Tetrahydrogestrinone synthesis relies on established steroid precursor pathways that utilize naturally occurring steroid frameworks as starting materials [29]. The compound is derived through modification of gestrinone, a marketed pharmaceutical compound with the chemical name 17-Hydroxy-19-nor-17alpha-pregna-4,9,11-trien-20-yn-3-one [19]. Gestrinone serves as the primary precursor due to its structural similarity to the desired tetrahydrogestrinone product, differing primarily in the saturation state of specific bonds within the steroid backbone [3].

The precursor gestrinone possesses a molecular formula of C20H22O2 with a molecular weight of 294.39 daltons [19]. This compound contains characteristic structural features including a 19-nor steroid backbone, which indicates the absence of the methyl group typically found at position 19 in conventional steroid structures [23]. The gestrinone molecule features multiple unsaturated bonds, specifically at positions 4,9,11-triene, and contains an acetylenic side chain at the 17-alpha position [4].

Steroid precursor synthesis generally follows established biosynthetic pathways that convert cholesterol through a series of enzymatic transformations [30]. In pharmaceutical synthesis, these pathways are often replicated or modified through chemical processes to produce desired steroid intermediates [35]. The conversion of basic steroid precursors involves cytochrome P450 enzymes and hydroxysteroid dehydrogenases, which catalyze specific hydroxylation and oxidation reactions at predetermined positions on the steroid ring system [32].

The synthetic pathway to gestrinone involves multiple chemical transformations starting from pregnane-type steroid precursors [31]. These modifications include the introduction of unsaturation at specific positions, removal of the 19-methyl group to create the nor-steroid structure, and addition of the acetylenic side chain at position 17 [4]. Each modification step requires careful control of reaction conditions to maintain stereochemical integrity and prevent unwanted side reactions [35].

Hydrogenation of Gestrinone: Mechanistic Insights

The conversion of gestrinone to tetrahydrogestrinone occurs through a carefully controlled hydrogenation process that selectively reduces the acetylenic side chain while preserving other structural elements [3] [4]. This transformation represents a critical step in the synthesis, as it converts the triple bond of the acetylenic group to the corresponding saturated ethyl group characteristic of tetrahydrogestrinone [14].

The hydrogenation reaction employs palladium-based catalysts, specifically palladium on activated carbon, as the preferred catalytic system [4] . The reaction is typically conducted using a 10% weight palladium on carbon catalyst in dichloromethane solvent under controlled atmospheric conditions [4]. The reaction proceeds at room temperature under approximately one atmosphere of hydrogen pressure for approximately 60 minutes [4].

Hydrogenation Reaction ParametersSpecifications
CatalystPalladium on activated carbon (10% wt)
SolventDichloromethane
TemperatureRoom temperature
Pressure1 atmosphere H2
Reaction Time~60 minutes
Yield47%
Product Purity98.9% by HPLC

The mechanistic pathway involves the adsorption of hydrogen molecules onto the palladium surface, followed by the dissociative chemisorption that generates reactive hydrogen atoms [17]. These activated hydrogen species then interact with the acetylenic triple bond of gestrinone through a stepwise addition process [16]. The palladium catalyst facilitates the syn-addition of hydrogen atoms across the triple bond, ultimately producing the saturated ethyl side chain [18].

Reaction monitoring is accomplished through proton nuclear magnetic resonance spectroscopy, which allows real-time observation of the disappearance of acetylenic proton signals and the appearance of ethyl group signals [4]. The transformation shows high selectivity for the acetylenic group, with minimal impact on other functional groups within the molecule [14]. The final product is purified through flash chromatography using silica gel and reverse-phase chromatography to achieve the desired purity levels [4].

The hydrogenation mechanism follows established principles of heterogeneous catalysis where the substrate molecule coordinates to the catalyst surface [17]. The acetylenic group exhibits preferential binding to the palladium surface due to its unsaturated nature and electron density distribution [18]. This selective coordination ensures that the hydrogenation occurs predominantly at the desired location while preserving other structural features of the gestrinone molecule [4].

Chemical Structure and Isomeric Variations

Tetrahydrogestrinone possesses the systematic chemical name 18a-homo-pregna-4,9,11-trien-17beta-ol-3-one, reflecting its complex steroid structure with specific stereochemical arrangements [1] [3]. The molecular formula is C21H28O2 with a molecular weight of 312.4 daltons, representing the addition of four hydrogen atoms compared to the parent gestrinone molecule [7].

The compound exhibits a characteristic steroid backbone with several distinctive structural features [2]. The core structure maintains the pregnane skeleton with modifications that include the preservation of double bonds at positions 4,9,11-triene within the ring system [4]. The 17-beta position contains a hydroxyl group, while position 3 features a ketone functionality [7]. The 18a-homo designation indicates the presence of an additional carbon atom that extends the normal steroid framework [1].

Structural CharacteristicsDetails
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Core StructurePregnane-type steroid
Key Functional Groups3-ketone, 17β-hydroxyl
Unsaturation4,9,11-triene
Side ChainEthyl at 17α position
Stereochemistry17β-hydroxyl configuration

The stereochemical configuration of tetrahydrogestrinone is critical for its molecular properties and biological activity [8]. The compound exists in a specific three-dimensional arrangement with defined chirality centers throughout the molecule [22]. The 17-beta hydroxyl group represents one of the most important stereochemical features, as this configuration differs from the 17-alpha arrangement found in many other steroids [4].

Nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to specific structural elements [4]. The proton nuclear magnetic resonance spectrum shows signals at δ0.99 (triplet, 3H), δ1.06 (triplet, 3H) corresponding to the ethyl groups, and signals at δ5.79 (singlet, 1H), δ6.38 (doublet, 1H), and δ6.59 (doublet, 1H) representing protons associated with the unsaturated ring system [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with characteristic signals at δ199.26 for the carbonyl carbon, δ156.58, δ142.02, and δ140.84 for the unsaturated carbons in the ring system [4]. The ethyl carbon signals appear at δ7.46 and δ11.35, confirming the successful hydrogenation of the acetylenic precursor [4].

Isomeric considerations for tetrahydrogestrinone involve potential stereoisomeric forms that could arise from different configurations at chiral centers [12]. However, the synthetic pathway from gestrinone maintains the stereochemical integrity of the precursor molecule while adding specific hydrogen atoms in a controlled manner [3]. The resulting product exhibits a single predominant stereoisomeric form with defined spatial arrangements of all substituent groups [4].

Analytical Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive analytical characterization of tetrahydrogestrinone employs multiple spectroscopic and spectrometric techniques to confirm structure, purity, and identity [3] [4]. Nuclear magnetic resonance spectroscopy and mass spectrometry represent the primary analytical approaches for detailed molecular characterization [9] [10].

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environment within the tetrahydrogestrinone molecule [4]. The spectrum, recorded in deuterated chloroform with tetramethylsilane as internal standard, reveals distinct multiplicities and coupling patterns characteristic of the steroid structure [10]. Key spectral features include triplet signals for the ethyl groups with coupling constants of J = 7.3 Hz and J = 7.5 Hz, indicating the presence of adjacent methylene groups [4].

1H Nuclear Magnetic Resonance DataChemical Shift (ppm)MultiplicityIntegration
Ethyl CH3 groups0.99, 1.06Triplet3H each
Ring CH2 protons2.50, 2.55-2.65, 2.85VariousMultiple
Unsaturated CH5.79Singlet1H
Unsaturated CH6.38, 6.59Doublet1H each

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about all carbon environments within the molecule [21] [24]. The spectrum shows 21 distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts for different carbon types [4]. The carbonyl carbon appears at δ199.26, consistent with a ketone functionality, while aromatic carbons appear in the range δ140-157 [20].

Mass spectrometry analysis employs electron ionization techniques to generate characteristic fragmentation patterns [3] [14]. The molecular ion appears at m/z 312, confirming the molecular weight of tetrahydrogestrinone [14]. Key fragmentation ions include m/z 294 (loss of water), m/z 283 (loss of ethyl group), and m/z 265, which correspond to specific structural losses from the parent molecule [14] [26].

Mass Spectrometry Fragmentationm/z ValueAssignment
Molecular Ion312[M]+
Base Peak159Ring fragmentation
Major Fragment241Characteristic steroid fragment
Dehydration294[M-H2O]+
Ethyl Loss283[M-C2H5]+

Liquid chromatography-tandem mass spectrometry provides enhanced sensitivity and specificity for tetrahydrogestrinone detection [26]. The technique employs specific precursor-to-product ion transitions, including m/z 313 to 241 and m/z 313 to 159, which serve as diagnostic markers for compound identification [3] [26]. These transitions demonstrate high selectivity and allow detection at nanogram per milliliter concentrations [26].

Gas chromatography-mass spectrometry offers complementary analytical capabilities, particularly when combined with derivatization procedures [26]. The underivatized compound can be analyzed directly, providing excellent peak shape and mass spectral information [14]. The electron ionization mass spectrum shows minimal differences from gestrinone except for the four key high molecular weight peaks that reflect the hydrogenation modification [14].

The investigation of tetrahydrogestrinone metabolism through human hepatocyte incubations has provided critical insights into the biotransformation pathways of this synthetic anabolic steroid. Human hepatocytes have proven to be an invaluable model system for studying tetrahydrogestrinone metabolism, particularly given the ethical and regulatory constraints surrounding in vivo human studies with this unapproved compound [1] [2].

Cryopreserved human hepatocytes from single donors and pooled populations have been successfully employed to characterize the metabolic fate of tetrahydrogestrinone. These cellular systems maintain the enzymatic machinery necessary for both phase I and phase II biotransformation reactions, producing metabolites that closely mirror those observed in human urine samples [1] [3]. The hepatocyte incubation methodology involves the suspension of viable cells in appropriate buffer systems, followed by substrate addition and extended incubation periods to allow for complete metabolic processing.

The in vitro approach has demonstrated particular utility in producing microgram quantities of major metabolites for subsequent structural characterization using high-performance liquid chromatography coupled with tandem mass spectrometry and nuclear magnetic resonance spectroscopy [1] [2]. This biosynthetic capacity of human hepatocytes has enabled the isolation and purification of sufficient metabolite quantities for comprehensive structural elucidation studies.

Comparative studies between freshly isolated and cryopreserved hepatocytes have confirmed the validity of using preserved cellular systems for tetrahydrogestrinone metabolism investigations. The cryopreserved hepatocytes retain comparable drug-metabolizing enzyme activities to their fresh counterparts, making them a practical and reproducible experimental model [3]. The cellular viability and metabolic competence of these systems have been validated through trypan blue exclusion assays and enzymatic activity measurements.

The hepatocyte model has proven particularly valuable for predicting urinary metabolite patterns, with several in vitro-generated metabolites showing direct correspondence to compounds detected in human excretion studies of related anabolic steroids [1] [4]. This predictive capability has significant implications for anti-doping analysis, as it enables the identification of potential urinary markers without requiring human administration studies.

Oxidative and Glucuronidation Metabolites

The metabolic transformation of tetrahydrogestrinone proceeds through distinct oxidative and conjugative pathways, resulting in a characteristic pattern of phase I and phase II metabolites. The primary oxidative modifications involve hydroxylation reactions catalyzed by cytochrome P450 enzymes, while glucuronidation represents the predominant phase II conjugation pathway [1] [2].

Oxidative Metabolites

The oxidative metabolism of tetrahydrogestrinone produces several hydroxylated derivatives through cytochrome P450-mediated reactions. The primary hydroxylation site occurs at the carbon-18 position, resulting in the formation of 18-hydroxytetrahydrogestrinone. This metabolite represents a major oxidative product and demonstrates the regioselectivity of the hepatic enzyme systems toward this steroid substrate [1].

A secondary hydroxylation pathway targets the carbon-16ε position, generating 16ε-hydroxytetrahydrogestrinone. This metabolite formation indicates the presence of multiple binding orientations within the cytochrome P450 active sites, allowing for alternative hydroxylation patterns. The structural characterization of this metabolite has been accomplished through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [2].

Additional hydroxylated metabolites have been detected in hepatocyte incubations, though their precise structural assignments remain under investigation. Liquid chromatography-mass spectrometry analysis has identified at least two additional monohydroxylated species with distinct retention times and fragmentation patterns [4]. These compounds likely represent hydroxylation at alternative positions on the steroid nucleus, demonstrating the broad substrate specificity of the hepatic oxidative enzymes.

Glucuronidation Metabolites

The phase II metabolism of tetrahydrogestrinone involves extensive glucuronidation catalyzed by UDP-glucuronosyltransferase enzymes. Direct glucuronidation of the parent compound occurs at the 17β-hydroxyl group, forming tetrahydrogestrinone 17β-glucuronide. This conjugate represents a major urinary metabolite and serves as an important analytical target for detection purposes [1] [2].

Sequential metabolism involving both oxidative and conjugative pathways produces hydroxylated glucuronides. The 18-hydroxytetrahydrogestrinone glucuronide represents the predominant sequential metabolite, formed through initial cytochrome P450-mediated hydroxylation followed by UDP-glucuronosyltransferase-catalyzed conjugation at the newly formed hydroxyl group [1].

Similarly, the 16ε-hydroxytetrahydrogestrinone glucuronide represents an additional sequential metabolite, though typically formed in lower quantities compared to the carbon-18 derivative. The glucuronidation of hydroxylated metabolites significantly enhances their water solubility and facilitates renal excretion [2].

The glucuronide conjugates demonstrate characteristic mass spectrometric fragmentation patterns, with neutral losses corresponding to glucuronic acid moieties. This fragmentation behavior provides diagnostic information for metabolite identification and quantification in biological samples [1] [4].

Comparative Metabolism with Gestrinone

The metabolic comparison between tetrahydrogestrinone and gestrinone reveals remarkable similarities in biotransformation pathways, reflecting their close structural relationship as 19-nor steroids sharing the characteristic 4,9,11-triene system. Both compounds undergo analogous metabolic transformations in human hepatocyte systems, though with distinct quantitative differences in metabolite formation profiles [1] [2].

Structural Relationship and Metabolic Implications

Gestrinone serves as the direct precursor for tetrahydrogestrinone synthesis, with the primary structural difference being the reduction of the ethynyl group at carbon-17 to an ethyl group. This modification results in tetrahydrogestrinone having an 18-homo structure compared to gestrinone. Despite this difference, both compounds maintain the core trienone chromophore that influences their metabolic behavior [1] [5].

The high structural similarity between these compounds results in recognition by identical enzymatic systems, leading to comparable metabolic pathway utilization. However, the additional methyl group in tetrahydrogestrinone provides an additional hydroxylation site that is absent in gestrinone, creating unique metabolic opportunities for the designer steroid [1].

Hydroxylation Pattern Comparison

Both tetrahydrogestrinone and gestrinone undergo extensive hydroxylation through cytochrome P450-mediated reactions. Gestrinone metabolism produces four distinct hydroxylated metabolites in human hepatocyte incubations, demonstrating multiple hydroxylation sites on the steroid nucleus [4]. The hydroxylation pattern includes modifications at various positions, creating a complex metabolite profile.

In contrast, tetrahydrogestrinone produces fewer hydroxylated metabolites, with the carbon-18 and carbon-16ε positions representing the primary sites of oxidative modification. This reduced complexity may reflect steric hindrance effects of the additional ethyl group or altered binding orientations within cytochrome P450 active sites [1] [4].

The carbon-18 hydroxylation represents a shared metabolic pathway between both compounds, with the successive addition of hydroxyl and β-glucuronic acid groups occurring at this position for both steroids. This metabolic similarity has been confirmed through nuclear magnetic resonance spectroscopy and mass spectrometric analysis [1].

Glucuronidation Pathway Comparison

The phase II metabolism of both compounds involves extensive glucuronidation, though with different conjugation patterns. Gestrinone produces three glucuronide conjugates: direct glucuronidation of the parent compound and two hydroxylated glucuronides [4]. The predominant conjugate involves glucuronidation at the carbon-18 hydroxyl group following initial oxidative metabolism.

Tetrahydrogestrinone similarly produces three major glucuronide conjugates following the same general pattern. The direct glucuronidation of tetrahydrogestrinone occurs at the 17β-hydroxyl position, while sequential metabolites involve glucuronidation of the carbon-18 and carbon-16ε hydroxylated derivatives [1].

The glucuronidation efficiency appears comparable between the two compounds, suggesting similar recognition by UDP-glucuronosyltransferase enzymes. The resulting conjugates demonstrate similar water solubility enhancements and excretion characteristics [2].

Enzymatic Mechanisms and Cytochrome P450 Involvement

The biotransformation of tetrahydrogestrinone involves complex enzymatic mechanisms primarily mediated by the cytochrome P450 superfamily, with additional contributions from phase II conjugation enzymes. Understanding these enzymatic processes provides insight into the molecular basis of tetrahydrogestrinone metabolism and its implications for detection and toxicological assessment [1] [2] [6].

Cytochrome P450-Mediated Hydroxylation

The cytochrome P450 enzyme system represents the primary catalyst for tetrahydrogestrinone oxidative metabolism. These heme-containing monooxygenases utilize molecular oxygen and reducing equivalents from NADPH to insert hydroxyl groups into the steroid substrate [7] [8]. The general cytochrome P450 catalytic cycle involves substrate binding, electron transfer, oxygen activation, and product release through a series of precisely coordinated steps.

The substrate binding phase involves the initial association of tetrahydrogestrinone with the cytochrome P450 active site, inducing conformational changes that alter the heme iron spin state from low-spin to high-spin. This binding event facilitates the subsequent electron transfer from NADPH via cytochrome P450 reductase, converting the ferric iron to the ferrous state [7].

Oxygen binding to the reduced heme center creates a ferrous-oxygen complex that undergoes further reduction to form the highly reactive Compound I intermediate. This ferryl species possesses the oxidizing potential necessary for carbon-hydrogen bond activation and hydroxyl group insertion at specific positions on the tetrahydrogestrinone molecule [7] [8].

Cytochrome P450 Isoform Specificity

Multiple cytochrome P450 isoforms likely contribute to tetrahydrogestrinone metabolism, though the specific contributions of individual enzymes remain to be fully characterized. Based on substrate specificity patterns and steroid metabolism literature, several key isoforms are expected to participate in tetrahydrogestrinone biotransformation [9] [6].

Cytochrome P450 3A4 represents the most abundant hepatic cytochrome P450 and metabolizes approximately 25-30% of pharmaceutical drugs. This isoform demonstrates broad substrate specificity for steroids and is likely involved in tetrahydrogestrinone hydroxylation reactions. The large active site of cytochrome P450 3A4 can accommodate bulky steroid substrates and facilitate multiple hydroxylation patterns [9] [8].

Cytochrome P450 3A5 shares substantial sequence homology with cytochrome P450 3A4 and exhibits similar substrate preferences. However, its expression shows significant interindividual variability due to genetic polymorphisms, potentially contributing to metabolic variations in tetrahydrogestrinone biotransformation between individuals [9].

Additional cytochrome P450 isoforms, including 1A2, 2C9, and 2D6, may contribute to tetrahydrogestrinone metabolism based on their known steroid substrate activities. However, their relative contributions likely represent minor pathways compared to the cytochrome P450 3A subfamily [8] [6].

Phase II Conjugation Mechanisms

The glucuronidation of tetrahydrogestrinone and its hydroxylated metabolites involves UDP-glucuronosyltransferase enzymes that catalyze the conjugation of glucuronic acid to hydroxyl groups. These phase II enzymes utilize UDP-glucuronic acid as the activated donor molecule and demonstrate specificity for steroid substrates [10] [11].

The glucuronidation reaction proceeds through a nucleophilic substitution mechanism involving the steroid hydroxyl group and the anomeric carbon of UDP-glucuronic acid. The resulting β-D-glucuronide conjugates maintain the stereochemistry of the original hydroxyl group while dramatically increasing water solubility [10].

Multiple UDP-glucuronosyltransferase isoforms from the UGT1A and UGT2B subfamilies likely participate in tetrahydrogestrinone conjugation. These enzymes demonstrate tissue-specific expression patterns and substrate preferences that influence the overall metabolic profile of the steroid [11].

Metabolic Enzyme Induction and Inhibition

The metabolism of tetrahydrogestrinone may be subject to enzyme induction and inhibition effects that alter biotransformation rates and metabolite patterns. Cytochrome P450 enzymes are known to be inducible by various xenobiotics through nuclear receptor-mediated transcriptional mechanisms [6].

Steroid hormones and their synthetic analogs can modulate cytochrome P450 expression through interactions with pregnane X receptor, constitutive androstane receptor, and other nuclear hormone receptors. These regulatory pathways may influence tetrahydrogestrinone metabolism in individuals with concurrent steroid exposure or genetic variations in receptor function [6].

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.208930132 g/mol

Monoisotopic Mass

312.208930132 g/mol

Heavy Atom Count

23

UNII

643MR6L9LB

Other CAS

618903-56-3

Wikipedia

Tetrahydrogestrinone

Dates

Last modified: 02-18-2024

Explore Compound Types